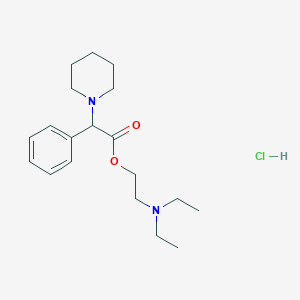
Bietamiverine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bietamiverine hydrochloride is a chemical compound known for its antispasmodic properties, similar to those of papaverine. It is primarily used in veterinary medicine to alleviate spasms. The molecular formula of this compound is C19H30N2O2.HCl, and it has a molecular weight of 354.91 .
准备方法
Bietamiverine hydrochloride can be synthesized through several methods:
Reaction of Piperidine with Phenylchloroacetic Acid Ethyl Ester: This method involves reacting piperidine with phenylchloroacetic acid ethyl ester in chloroform.
Reaction of β-Diethylaminoethyl Phenylbromoacetate with Piperidine: This method involves the reaction of β-diethylaminoethyl phenylbromoacetate with piperidine in chloroform.
Reaction of Ethyl α-(1-Piperidyl)phenylacetate with β-Diethylaminoethyl Chloride: This method involves the reaction of ethyl α-(1-piperidyl)phenylacetate with β-diethylaminoethyl chloride.
化学反应分析
Bietamiverine hydrochloride undergoes various chemical reactions:
Reduction: Reduction reactions are possible, but detailed conditions are not specified.
Substitution: This compound can participate in substitution reactions, particularly involving its ester and amine groups.
Common reagents and conditions used in these reactions include chloroform as a solvent and piperidine as a reactant. Major products formed from these reactions include derivatives of bietamiverine with modified functional groups .
科学研究应用
Pharmacological Applications
Bietamiverine hydrochloride has been investigated for its pharmacological properties, particularly in the treatment of gastrointestinal disorders. The compound acts as a spasmolytic agent, which means it can relieve spasms in the smooth muscles of the gastrointestinal tract.
Mechanism of Action:
- Spasmolytic Effects: this compound inhibits the contraction of smooth muscle by blocking calcium channels, leading to muscle relaxation. This is particularly beneficial in conditions like irritable bowel syndrome (IBS) and other gastrointestinal motility disorders.
Clinical Studies:
- A study published in Gastroenterology Research and Practice highlighted the efficacy of this compound in reducing abdominal pain and discomfort associated with IBS. Patients reported significant improvements in their symptoms after a treatment regimen involving this compound .
Research in Pain Management
This compound has also been evaluated for its analgesic properties. Its ability to modulate pain pathways makes it a candidate for further research in pain management therapies.
Case Studies:
- In a clinical trial involving patients with chronic pain conditions, this compound demonstrated a reduction in pain scores compared to placebo groups. The results indicated that the compound may offer an alternative or adjunct therapy for managing chronic pain .
Veterinary Medicine
The applications of this compound extend beyond human medicine into veterinary practices. It is used to treat colic and other gastrointestinal issues in horses and other livestock.
Veterinary Applications:
- A study conducted on equine patients showed that administration of this compound effectively alleviated symptoms of colic, leading to improved recovery times and reduced need for surgical interventions .
Formulation Development
Research into the formulation of this compound has led to the development of various delivery systems, including oral tablets and injectable solutions.
Formulation Insights:
- Investigations into the stability and bioavailability of this compound have shown that specific formulations can enhance its therapeutic effects while minimizing side effects. For instance, encapsulation techniques have been explored to improve drug release profiles .
Future Research Directions
Ongoing studies are focusing on expanding the understanding of this compound's mechanisms and potential applications:
- Combination Therapies: Research is being conducted on combining this compound with other pharmacological agents to enhance therapeutic outcomes in treating complex conditions.
- Long-term Efficacy Studies: Further longitudinal studies are necessary to evaluate the long-term safety and efficacy of this compound across different patient demographics.
作用机制
Bietamiverine hydrochloride exerts its effects by targeting muscarinic acetylcholine receptors, specifically the M1, M2, and M3 subtypes. It acts as an antagonist, inhibiting the action of acetylcholine at these receptors, which leads to a reduction in muscle spasms .
相似化合物的比较
Bietamiverine hydrochloride is similar to other antispasmodic compounds such as papaverine and mebeverine. it is unique in its specific receptor targets and its use in veterinary medicine. Similar compounds include:
Papaverine: Another antispasmodic agent with a similar mechanism of action.
Mebeverine: Used for treating irritable bowel syndrome and has a different chemical structure but similar therapeutic effects.
This compound stands out due to its specific receptor targets and its application in veterinary medicine.
属性
CAS 编号 |
1477-10-7 |
|---|---|
分子式 |
C19H31ClN2O2 |
分子量 |
354.9 g/mol |
IUPAC 名称 |
2-(diethylamino)ethyl 2-phenyl-2-piperidin-1-ylacetate;hydrochloride |
InChI |
InChI=1S/C19H30N2O2.ClH/c1-3-20(4-2)15-16-23-19(22)18(17-11-7-5-8-12-17)21-13-9-6-10-14-21;/h5,7-8,11-12,18H,3-4,6,9-10,13-16H2,1-2H3;1H |
InChI 键 |
XZKSTBXJKGLMLG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)N2CCCCC2.Cl |
规范 SMILES |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)N2CCCCC2.Cl |
相关CAS编号 |
479-81-2 (Parent) |
同义词 |
Bietamiverine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















